molecular formula C9H14BrN B102338 Trimethylphenylammonium bromide CAS No. 16056-11-4

Trimethylphenylammonium bromide

Cat. No. B102338
CAS RN: 16056-11-4
M. Wt: 216.12 g/mol
InChI Key: GNMJFQWRASXXMS-UHFFFAOYSA-M
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Description

Trimethylphenylammonium bromide is a quaternary ammonium compound that has been utilized in various chemical processes. It is known for its role as an oxidizing agent, particularly in the oxidative coupling of thiols into disulfides and the chemoselective oxidation of sulfides into sulfoxides. The compound operates effectively under mild and homogeneous conditions at ambient temperature, making it a convenient reagent for such transformations .

Synthesis Analysis

The synthesis of related quaternary ammonium compounds has been explored in various studies. For instance, the preparation of N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)trimethylammonium bromide involves the N-glycosylation of trialkylamine, which was confirmed through 1H and 13C NMR spectroscopy and single-crystal X-ray analysis . Although this is not the exact compound , it provides insight into the synthetic routes that can be taken to create similar quaternary ammonium salts.

Molecular Structure Analysis

The molecular structure of trimethylphenylammonium bromide has not been directly discussed in the provided papers. However, related compounds such as trimethylplatinum bromide have been crystallized and analyzed using X-ray diffraction, revealing a cubane-type structure . This information can be useful in inferring the potential structural characteristics of trimethylphenylammonium bromide, given the similarities in the quaternary ammonium group.

Chemical Reactions Analysis

Trimethylphenylammonium bromide has been introduced as a new and efficient oxidizing agent for the preparation of disulfides from thiols and sulfoxides from sulfides. The reactions proceed under mild conditions and do not require harsh reagents or extreme temperatures, which is advantageous for various synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylphenylammonium bromide are not explicitly detailed in the provided papers. However, studies on similar compounds, such as trimethylammonium bromide, have shown that it exhibits ferroelectricity below room temperature, undergoing a first-order paraelectric-ferroelectric phase transition around 286 K . This suggests that trimethylphenylammonium bromide may also possess interesting physical properties worthy of further investigation.

Scientific Research Applications

Oxidizing Agent in Organic Synthesis

Trimethylphenylammonium tribromide has been utilized as an effective oxidizing agent. It facilitates the oxidative coupling of thiols into disulfides and the chemoselective oxidation of sulfides into sulfoxides. The process is notable for its simplicity and mild, homogeneous conditions at ambient temperature, making it a valuable tool in organic synthesis (Ghorbani‐Choghamarani, Soleiman‐Beigi & Noormohammadi, 2011).

Plant Growth Modulation

Structurally related compounds to trimethylphenylammonium bromide, like (2-chloroethyl) trimethylammonium chloride, have been studied for their effects on plant growth. These compounds have been shown to influence the growth patterns of wheat, often resulting in stockier plants with shorter and thicker stems. This growth alteration is notably different from that induced by gibberellin, another plant growth substance (Tolbert, 1960).

Interaction with Biological Molecules

Studies on the interaction of various trimethylammonium bromide compounds with biological molecules have been conducted. For instance, the interaction of dodecyl trimethylammonium bromide (DTAB) with DNA and its impact on the molecule's energetics and binding properties have been explored. Such interactions are crucial for understanding the behavior of DNA in the presence of cationic surfactants (Bathaie, Moosavi-Movahedi & Saboury, 1999).

Surfactant Studies

Trimethylammonium bromides have been studied extensively as surfactants. Investigations into the properties of these compounds, such as their ability to form micelles and microemulsions, are critical for understanding their behavior in various chemical and biological systems. For example, the physicochemical properties of octadecyl-trimethyl-ammonium bromide in solution and its interactions with other compounds have been a subject of study (Maiti et al., 2007).

Analytical Chemistry Applications

Trimethylphenylammonium bromide and its derivatives have been employed in various analytical chemistry applications. This includes their use in gas chromatography for the derivatization of acidic herbicides in environmental samples, enhancing detection efficiency and selectivity (Rompa, Kremer & Zygmunt, 2003).

Nanoparticle Research

These compounds have also been used in the field of nanoparticle research. For instance, a study demonstrated the use of a trimethylammonium bromide derivative in the ligand exchange process for gold nanoparticles, preserving their size, shape, and colloidal stability. Such applications are crucial for the development of nanotechnology-based solutions (Dewi, Laufersky & Nann, 2014).

Safety And Hazards

Trimethylphenylammonium bromide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this chemical .

Relevant Papers One relevant paper is “Trimethylphenylammonium-modified montmorillonite: efficient hybrid adsorbent for removal of U (VI) from carbonate- and sulfate-containing solutions” published in the International Journal of Environmental Science and Technology . The paper discusses how montmorillonite was modified by Trimethylphenylammonium bromide to enhance its affinity to adsorb uranyl carbonate and sulfate complexes .

properties

IUPAC Name

trimethyl(phenyl)azanium;bromide
Source PubChem
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InChI

InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMJFQWRASXXMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3426-74-2 (Parent)
Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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DSSTOX Substance ID

DTXSID60884868
Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white hygroscopic crystals; [Alfa Aesar MSDS]
Record name Phenyltrimethylammonium bromide
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Product Name

Trimethylphenylammonium bromide

CAS RN

16056-11-4
Record name Phenyltrimethylammonium bromide
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Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name N,N,N-trimethylanilinium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
WW White - Analytical Chemistry, 1972 - ACS Publications
A rapid semimicro method is described for the gravimetric determination of gold or thallium in quantities of 10 to 60 mg by use of trimethylphenylammonium bromide (TMPB). The …
Number of citations: 1 pubs.acs.org
X Ma, J Pan, Y Wang, X Gao, M Hu, Z Ku, Y Ma… - Chemical Engineering …, 2022 - Elsevier
… Herein, we introduce trimethylphenylammonium bromide (PTABr) to passivate the defects of a methylammonium-free wide bandgap perovskite, ie Cs 0.2 FA 0.8 PbI 2.4 Br 0.6 via …
Number of citations: 11 www.sciencedirect.com
LY Chow, RM Fuoss - Journal of the American Chemical Society, 1958 - ACS Publications
… The main reactionproduct of dimethylaniline and butyl bromide in solvents of low dielectric constant is trimethylphenylammonium bromide. Molecular decomposition of the expected …
Number of citations: 21 pubs.acs.org
KLNP Aguiar, KAB Pereira, MSL Mendes… - Journal of Petroleum …, 2020 - Elsevier
… % and 100% of its cation exchange capacity (CEC) with the surfactants hexadecyltrimethylammonium bromide, tetramethylammonium bromide, and …
Number of citations: 12 www.sciencedirect.com
R Holze, R Holze - … : Subvolume B: Electrical Conductivities and Equilibria …, 2016 - Springer
Ionic conductance of trimethylphenylammonium bromide … Ionic conductance of trimethylphenylammonium bromide … C9H14NBr Trimethylphenylammonium bromide …
Number of citations: 0 link.springer.com
Y Seki, M Ogawa - Bulletin of the Chemical Society of Japan, 2010 - journal.csj.jp
… Organoammonium salts used for the clay modification were trimethylphenylammonium bromide, 3-(trifluoromethyl)phenyltrimethylammonium bromide, and neostigmine bromide. All the …
Number of citations: 23 www.journal.csj.jp
H Seddighi, AK Darban, A Khanchi, J Fasihi… - International Journal of …, 2019 - Springer
… In this study, montmorillonite was modified by trimethylphenylammonium bromide (TMPA) to enhance its affinity to adsorb uranyl carbonate and sulfate complexes. The essential …
Number of citations: 6 link.springer.com
P Kanchanakanho, I Jansoda, K Kenyotha… - Microporous and …, 2024 - Elsevier
… bromide (TMAB), tetraethylammonium bromide (TEAB), tetrapropylammonium bromide (TPAB), tetrabutylammonium bromide (TBAB) and trimethylphenylammonium bromide (TMPAB). …
Number of citations: 0 www.sciencedirect.com
W Du, AM Klibanov - Biotechnology and bioengineering, 2011 - Wiley Online Library
Reducing viscosities of concentrated solutions of therapeutic proteins is important for their subcutaneous and intravenous delivery. Although inorganic salts and optimizing the pH were …
Number of citations: 115 onlinelibrary.wiley.com
E Maina, H Wanyika, A Gacanja - J Sci Res Rep, 2016 - researchgate.net
… Trimethylphenylammonium bromide (2.00 g) was dissolved in 50 mL distilled water [26] and 2.00 g of clay added, and the solutions stirred using magnetic stirrer at 250 rpm for 12 hours…
Number of citations: 12 www.researchgate.net

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